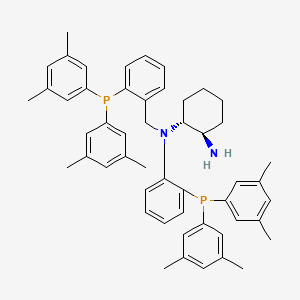
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
説明
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is a useful research compound. Its molecular formula is C52H60N2P2 and its molecular weight is 775 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Luminescent Materials and Optical Applications
Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with derivatives of (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine exhibit luminescent properties, suggesting potential applications as optical materials. The complexes' powder second-harmonic generation (SHG) efficiency, approximately 0.3 and 0.45 times that of KDP, highlights their relevance in optical applications (Cheng et al., 2013).
Catalysis
Derivatives of (1R,2R)-cyclohexanediamine have been utilized in asymmetric hydroformylation, facilitated by rhodium complexes of chiral bidentate phosphorus ligands bearing saturated ring skeletons. These studies demonstrate the compound's significance in enhancing stereoselectivity in chemical reactions (Hayashi et al., 1979). Similarly, cationic Rhodium(I) complexes with chiral aminophosphines derived from (R,R)-1,2-cyclohexanediamine have shown effectiveness as homogeneous catalysts for the stereoselective hydrogenation of α-acylaminoacrylic acids, contributing to the field of asymmetric catalysis (Kashiwabara et al., 1980).
Molecular Recognition and Host-Guest Systems
The chiral tweezer-diamine complexes, incorporating derivatives of (1R,2R)-1,2-diaminocyclohexane, have demonstrated highly enhanced bisignate circular dichroism, indicating their utility in chiral recognition processes and potential as optical materials for host-guest systems. Such applications are critical in the development of sensors and materials with specific optical properties (Brahma et al., 2014).
特性
IUPAC Name |
(1R,2R)-2-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-54(50-18-12-11-17-49(50)53)34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50H,11-12,17-18,33-34,53H2,1-8H3/t49-,50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZEPZYYHSWHV-CDKYPKJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)[C@@H]6CCCC[C@H]6N)C7=CC(=CC(=C7)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855640 | |
| Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine | |
CAS RN |
1150113-66-8 | |
| Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine in enantioselective hydrogenation reactions?
A1: (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine acts as a chiral ligand in a catalyst system for the enantioselective hydrogenation of esters. [] This means it binds to a metal center (in this case, Ruthenium) and creates a chiral environment around the metal. This chirality allows the catalyst to differentiate between the two enantiomers of a racemic ester, leading to the preferential formation of one enantiomer of the product alcohol.
Q2: How does the structure of (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine influence its catalytic properties?
A2: While the provided research [] doesn't delve into specific structure-activity relationships, it can be inferred that the chirality of the cyclohexane-1,2-diamine core plays a crucial role in inducing enantioselectivity. Additionally, the bis(3,5-dimethylphenyl)phosphino groups are bulky and electron-rich, likely influencing both the catalyst's activity and selectivity by controlling the steric and electronic environment around the metal center. Further studies exploring modifications to these groups could provide valuable insight into the structure-activity relationship.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



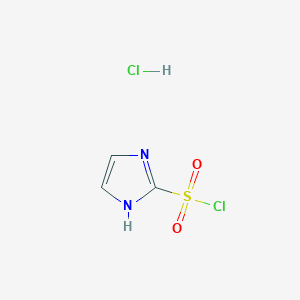
![Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443675.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)
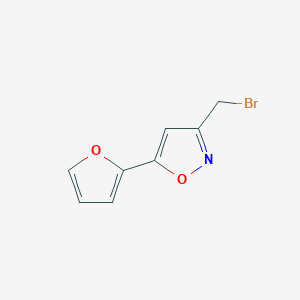
![1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid](/img/structure/B1443681.png)
![3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443683.png)
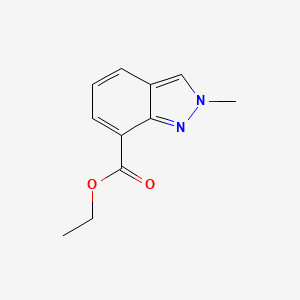
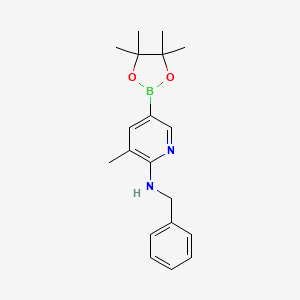
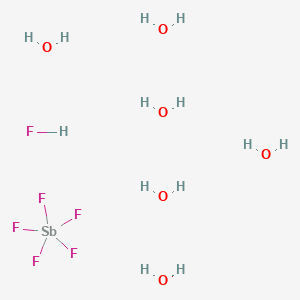

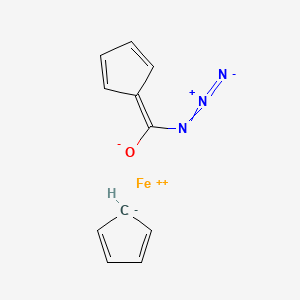
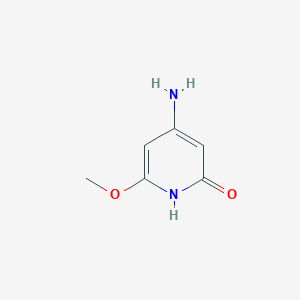
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443693.png)